N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-butyl-1-(4-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-2-3-10-19-18(25)21-13-12-20-11-4-5-16(20)17(21)14-6-8-15(9-7-14)22(23)24/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXVCWWFQVAEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-a]pyrazine core through a cyclization reaction. This is followed by the introduction of the nitrophenyl group via a nitration reaction. The butyl chain is then added through an alkylation reaction. Finally, the carbothioamide group is introduced using a thiolation reaction. Each step requires specific reagents and conditions, such as the use of strong acids for nitration and bases for alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbothioamide Group
The carbothioamide (–C(S)NH₂) moiety participates in nucleophilic substitution reactions. Key observations include:
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Thioether Formation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃, DMF) to yield S-alkylated derivatives.
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Condensation Reactions : Forms Schiff bases with aldehydes (e.g., benzaldehyde) under acid catalysis (HCl, ethanol) .
Table 1: Substitution Reactions of the Carbothioamide Group
Cyclization Reactions
The dihydropyrrolo-pyrazine core facilitates cyclization under specific conditions:
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Pyrazoline Formation : Reacts with thiosemicarbazide in glacial acetic acid under reflux to form tricyclic pyrazoline derivatives .
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Heterocycle Expansion : Microwave-assisted cyclocondensation with hydrazine derivatives yields fused triazole or oxadiazole systems .
Table 2: Cyclization Reactions
Nitro Group Transformations
The electron-withdrawing 4-nitrophenyl group directs electrophilic substitution and undergoes reduction:
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Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine, enhancing solubility and bioactivity .
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Electrophilic Substitution : Limited reactivity due to deactivation; nitration/sulfonation requires harsh conditions (H₂SO₄, HNO₃, 100°C) .
Table 3: Nitro Group Reactivity
Functionalization of the Dihydropyrrolo-Pyrazine Core
The saturated pyrrolo-pyrazine ring undergoes oxidation and alkylation:
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Oxidation : Treating with KMnO₄ (acidic conditions) oxidizes the dihydro ring to a fully aromatic pyrazine system .
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N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of NaH to form quaternary ammonium salts.
Table 4: Core Modifications
Mechanistic Insights
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. The compound features a complex structure that includes a pyrrolo-pyrazine core, which is known for its biological activity. Various synthetic methodologies have been optimized to enhance yield and purity, often employing catalysts such as iron salts for efficient formation of the desired heterocycles .
Biological Activities
Anticancer Properties:
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the pyrrolo-pyrazine framework have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Effects:
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity:
this compound has also been evaluated for anti-inflammatory effects. Molecular docking studies suggest that it can interact with inflammatory mediators, potentially reducing inflammation in various models .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in binding to these targets, while the pyrrolo[1,2-a]pyrazine core may influence the compound’s overall stability and reactivity. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity: The target compound’s 4-nitrophenyl group contrasts with ’s 4-pyridinyl and 2,6-diethylphenyl, which alter electronic and steric profiles.
- Functional Groups : The carbothioamide group in the target compound differs from esters () or amides, offering unique reactivity (e.g., sulfur participation in redox or coordination chemistry) .
- Molecular Weight : The target’s higher molecular weight (~417 g/mol vs. 390–529 g/mol in analogs) reflects nitro and butyl substituents, which may influence pharmacokinetic properties like membrane permeability.
Physical and Electronic Properties
- Nitro Group Impact : The 4-nitrophenyl group in the target compound and ’s imidazo[1,2-a]pyridine derivative introduces strong electron-withdrawing effects, reducing electron density on the core. This could enhance stability toward oxidation but reduce solubility in polar solvents .
- Ester vs. Thioamide : ’s tert-butyl ester derivative (250.3 g/mol) is less polar than the target compound, suggesting divergent applications (e.g., esters for prodrugs vs. thioamides for metal chelation) .
Commercial and Research Relevance
- Market Availability : lists tert-butyl esters of dihydropyrrolo[1,2-a]pyrazine with CAS numbers, indicating commercial accessibility. The target compound’s niche substituents may limit availability, necessitating custom synthesis .
Biological Activity
N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrole and pyrazine rings. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, enhancing its availability for biological testing.
Antimicrobial Properties
Several studies have indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antimicrobial activity. For instance, compounds similar to N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. It has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. The IC50 values for these activities are promising, suggesting that further development could lead to effective cancer therapeutics . The mechanism likely involves apoptosis induction and cell cycle arrest.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies demonstrate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Study 1: Antimicrobial Efficacy
A recent study tested various derivatives of pyrrolo[1,2-a]pyrazines against a panel of microbial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro assays conducted on lung cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours . Further analysis indicated that the compound induced apoptosis as evidenced by increased caspase activity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?
- Methodology : The compound can be synthesized via sulfur extrusion reactions using trimethylphosphite to generate intermediates like thiete-2-thione, followed by coupling with dihydropyrrolopyrazine derivatives. Yields >90% are achievable when stoichiometry and reaction time are optimized (e.g., 1:1 molar ratio, 12–24 hours at 60–80°C) . For functionalization at the pyrazine ring, palladium-catalyzed Suzuki cross-coupling with arylboronic acids (e.g., 4-nitrophenylboronic acid) is effective, yielding 6-substituted derivatives .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use a combination of NMR (to confirm substituent positions), NMR (to verify carbothioamide and pyrazine ring integrity), and IR spectroscopy (to detect C=S stretching at ~1200–1250 cm). High-resolution mass spectrometry (HRMS) is critical for molecular weight validation. X-ray crystallography is recommended for resolving ambiguous stereochemistry, as demonstrated in related piperazine-carbothioamide structures .
Advanced Research Questions
Q. How can mechanistic ambiguities in sulfur extrusion reactions involving this compound be resolved?
- Methodology : Two pathways are proposed for sulfur extrusion: (i) nucleophilic attack by the pyrazine nitrogen on the dithiolethione ring or (ii) radical intermediates. To distinguish these, perform kinetic isotope effect (KIE) studies using deuterated pyrazine derivatives or employ radical traps (e.g., TEMPO). Computational modeling (DFT) of transition states can also clarify energetically favorable pathways .
Q. What strategies improve regioselectivity in palladium-catalyzed functionalization of the pyrazine ring?
- Methodology : Selectivity at the C-6 vs. C-8 positions depends on ligand choice (e.g., BINAP for C-6 amination) and steric effects. Pre-metalated substrates (e.g., Stille or Negishi reagents) enhance heteroaryl coupling efficiency. For challenging amines, use Buchwald-Hartwig conditions with Pd(OAc) and XPhos ligands .
Q. How should researchers address contradictory yield data in cross-coupling reactions?
- Methodology : Contradictions often arise from trace oxygen/moisture or catalyst poisoning. Implement rigorous degassing (freeze-pump-thaw cycles) and use chelating agents (e.g., DMF) to stabilize palladium intermediates. Design of Experiments (DoE) frameworks (e.g., Bayesian optimization) can systematically explore parameter spaces (temperature, catalyst loading) to identify robust conditions .
Q. What are the limitations in scaling up the synthesis of this compound for in vivo studies?
- Methodology : Batch-to-batch variability in sulfur extrusion steps can occur due to exothermic side reactions. Switch to continuous-flow reactors for improved heat dissipation and reproducibility. Purification challenges (e.g., removing residual trimethylphosphite) require gradient silica chromatography or recrystallization in ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
